4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride
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Overview
Description
4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C5H3N3O2·HCl. It is an imidazole derivative, characterized by the presence of a cyano group at the 4-position and a carboxylic acid group at the 5-position of the imidazole ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Imidazole compounds, in general, are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole compounds are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The storage temperature and physical form (powder) of the compound can potentially influence its stability .
Biochemical Analysis
Biochemical Properties
The imidazole ring in 4-cyano-1H-imidazole-5-carboxylic acid hydrochloride is amphoteric in nature, showing both acidic and basic properties . This allows it to interact with a variety of enzymes, proteins, and other biomolecules. Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.
Molecular Mechanism
It is known that imidazole derivatives can show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression associated with 4-cyano-1H-imidazole-5-carboxylic acid hydrochloride are not currently known.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanoimidazole with a suitable carboxylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-carbamoylimidazole: This compound has a similar imidazole structure but with an amino group instead of a cyano group.
4-Aminoimidazole-5-carboxamide: Another similar compound with an amino group at the 4-position and a carboxamide group at the 5-position.
Uniqueness
4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride is unique due to the presence of both a cyano and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with molecular targets are required .
Properties
IUPAC Name |
4-cyano-1H-imidazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2.ClH/c6-1-3-4(5(9)10)8-2-7-3;/h2H,(H,7,8)(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBRSAWHAFOICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)O)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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